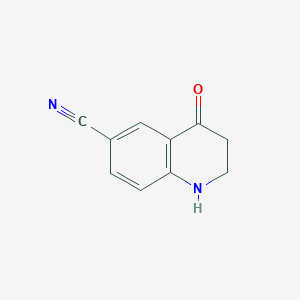

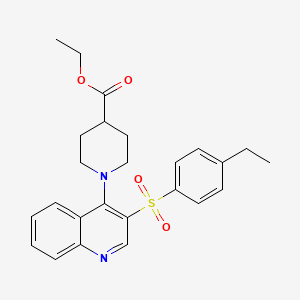

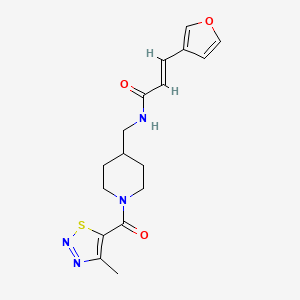

Ethyl 1-(3-((4-ethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinoline is a well-known nitrogenous tertiary base . It’s a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Quinoline derivatives have been used since ancient times .

Synthesis Analysis

Quinoline derivatives can be synthesized through various methods . For example, a series of novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis

Quinoline, also known as benzopyridine, contains a hetero nucleus with the chemical formula C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline-based compounds can undergo various chemical reactions . For instance, a series of novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were synthesized by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Physical And Chemical Properties Analysis

Quinoline is a pungent hygroscopic colorless oily liquid . It has a molecular weight of 129.16 g/mol .Applications De Recherche Scientifique

Field: Pharmacology

Application Summary

Quinoline-based compounds, including “Ethyl 1-(3-((4-ethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate”, have been studied for their potential pharmacological applications . These compounds have been synthesized and screened for their efficacy against typical drugs in the market .

Method of Application

The synthesis of these compounds involves new strategies by chemists, on par with the reported methods . For instance, a series of novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were designed and synthesized by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .

Results or Outcomes

The synthesized molecules were compared with standard drug-associated/having efficient molecule . The results of these studies are not specified in the source.

Field: Antibacterial Research

Application Summary

The compound “Ethyl 1-(3-((4-ethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate” has been studied for its potential antibacterial properties .

Method of Application

The compound can be obtained via two synthetic routes. The most suitable way is by the reaction of ethyl 2-bromoacetate with sodium tosylsulfinate in dry DMF .

Results or Outcomes

A molecular docking study evaluated the interactions in the title compound with the active centers of macromolecules of bacterial targets (Staphylococcus aureus DNA Gyrase PDB ID: 2XCR, Mycobacterium tuberculosis topoisomerase II PDB ID: 5BTL, Streptococcus pneumoniae topoisomerase IV PDB ID: 4KPF) and revealed high affinity towards them that exceeded the reference antibiotics of the fluoroquinolone group .

Field: Antiparasitic Research

Application Summary

Quinoline-based compounds have been studied for their potential antiparasitic properties . These compounds have shown promising results against various parasites, including those causing malaria .

Method of Application

The compound can be synthesized by the reaction of ethyl 2-bromoacetate with sodium tosylsulfinate in dry DMF .

Results or Outcomes

The compound showed high affinity towards the active centers of macromolecules of parasitic targets, exceeding the reference antiparasitic drugs .

Field: Antiviral Research

Application Summary

Quinoline-based compounds have been studied for their potential antiviral properties . These compounds have shown promising results against various viruses, including hepatitis, HIV, and herpes .

Results or Outcomes

The compound showed high affinity towards the active centers of macromolecules of viral targets, exceeding the reference antiviral drugs .

Field: Anticancer Research

Application Summary

Quinoline-based compounds have been studied for their potential anticancer properties . These compounds have shown promising results against various types of cancer .

Results or Outcomes

The compound showed high affinity towards the active centers of macromolecules of cancer targets, exceeding the reference anticancer drugs .

Field: Treatment of Neurodegenerative Diseases

Application Summary

Quinoline-based compounds have been studied for their potential use in the treatment of neurodegenerative diseases . These compounds have shown promising results in preclinical studies .

Results or Outcomes

The compound showed high affinity towards the active centers of macromolecules of neurodegenerative disease targets, exceeding the reference drugs .

Orientations Futures

Quinoline and its derivatives have a wide range of applications in medicinal, bioorganic, and industrial chemistry as well as in the field of synthetic organic chemistry . Their derivatives have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive . Thus, the study and development of new quinoline derivatives is a promising area of research .

Propriétés

IUPAC Name |

ethyl 1-[3-(4-ethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4S/c1-3-18-9-11-20(12-10-18)32(29,30)23-17-26-22-8-6-5-7-21(22)24(23)27-15-13-19(14-16-27)25(28)31-4-2/h5-12,17,19H,3-4,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGACFMNCLXYVQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCC(CC4)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(3-((4-ethylphenyl)sulfonyl)quinolin-4-yl)piperidine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylbenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2948580.png)

![4-chloro-2,5-dihydroindeno[1,2-b]thiopyran-3-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2948584.png)

![Methyl 5-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2948588.png)

![1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2948590.png)

![[3-(adamantan-1-yl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2948592.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2948593.png)

![7-(4-fluorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-[4-(Hydroxymethyl)cyclohexyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2948596.png)

![2-(4-Methylphenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B2948601.png)